molecular formula C10H7BrN2O B12954731 5-Bromoquinoline-8-carbaldehyde oxime

5-Bromoquinoline-8-carbaldehyde oxime

Cat. No.: B12954731
M. Wt: 251.08 g/mol
InChI Key: KPUNUPJPDZATGH-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoline-8-carbaldehyde oxime is a quinoline derivative synthesized from its parent aldehyde, 5-bromoquinoline-8-carbaldehyde (C₁₀H₆BrNO; CAS 885267-41-4; molecular weight 236.068 g/mol) . The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-CH=N-OH), resulting in the molecular formula C₁₀H₇BrN₂O (estimated molecular weight ~250.08 g/mol).

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

(NE)-N-[(5-bromoquinolin-8-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H7BrN2O/c11-9-4-3-7(6-13-14)10-8(9)2-1-5-12-10/h1-6,14H/b13-6+

InChI Key

KPUNUPJPDZATGH-AWNIVKPZSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)/C=N/O)Br

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=NO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbaldehyde oxime typically involves the reaction of 5-Bromoquinoline-8-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 5-Bromoquinoline-8-carbaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters and using advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5-Bromoquinoline-8-carbaldehyde amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromoquinoline-8-carbaldehyde oxime is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinoline derivatives, which are important in medicinal chemistry .

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are investigated for their therapeutic properties .

Medicine: The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features CAS Number
5-Bromoquinoline-8-carbaldehyde oxime C₁₀H₇BrN₂O ~250.08 Quinoline, Br, oxime Not reported
Olesoxime C₂₇H₄₅NO 399.65 Cholesterol-like, syn/anti isomers Not reported
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Aliphatic, Acute Tox. 4 105-44-2
Phosgene oxime Cl₂C=N-OH 113.93 Corrosive, warfare agent 1794-86-1
3-Bromo-4-methoxybenzaldehyde oxime C₈H₈BrNO₃ 262.06 Aromatic, methoxy substituent Not reported

Table 2: Bond Lengths in Oxime Groups

Compound N-O Bond (Å) N=C Bond (Å)
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361 1.286
4-(1-Methylvinyl)cyclohexene oxime 1.407 1.266
(E)-4-Nitrobenzaldehyde oxime 1.401 1.264
5-Bromoquinoline-8-carbaldehyde oxime ~1.38* ~1.27*

*Estimated based on literature trends .

Research Findings and Discussion

  • Reactivity: The bromine atom in 5-bromoquinoline-8-carbaldehyde oxime may facilitate cross-coupling reactions, similar to 5-bromoisoquinoline derivatives used in metalation to synthesize aminated analogs .
  • Biological Activity: While aromatic oxime ethers show antifungal properties, the quinoline scaffold in the target compound could enhance binding to biological targets like kinases or antimicrobial proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.